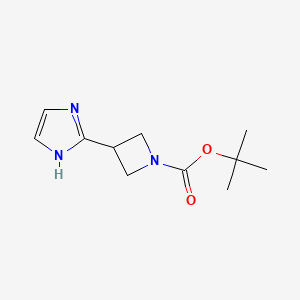

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate: is a heterocyclic compound featuring an azetidine ring substituted with an imidazole group and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with glyoxal in the presence of ammonia. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature (26°C) over a period of 14 hours. The product is then extracted and purified using silica gel chromatography .

Example Procedure:

Reactants: tert-butyl 3-formylazetidine-1-carboxylate, glyoxal (40% in water), ammonia gas.

Conditions: Ammonia gas is bubbled through the mixture at 0°C for 10 minutes, then the mixture is stirred at 26°C for 14 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced in specialized chemical manufacturing facilities with stringent control over reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The imidazole ring is susceptible to oxidation under specific conditions, forming derivatives such as imidazole N-oxides.

-

Mechanism : Oxidation proceeds via electrophilic attack on the imidazole nitrogen, stabilized by the aromatic π-system.

Reduction Reactions

The azetidine ring and tert-butyl group influence reduction pathways.

| Reagent/Conditions | Target Site | Major Product(s) |

|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | Azetidine carbonyl | Azetidine alcohol (Boc deprotection) |

| H<sub>2</sub>/Pd-C | Imidazole C=C bonds | Partially saturated imidazoline |

-

Note : The tert-butyl carbamate group (Boc) is typically stable under mild reducing conditions but cleaved by strong acids .

Nucleophilic Substitution

The azetidine nitrogen and imidazole C-2 position are reactive sites.

| Reagent | Site of Attack | Product |

|---|---|---|

| Alkyl halides (R-X) | Azetidine nitrogen | N-Alkylated azetidine derivatives |

| Grignard reagents | Imidazole C-2 | C-2 substituted imidazoles |

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate free amines.

| Conditions | Product | Application |

|---|---|---|

| TFA (trifluoroacetic acid) | 3-(1H-imidazol-2-yl)azetidine | Intermediate for further functionalization |

| HCl (4M in dioxane) | Hydrochloride salt of amine | Pharmaceutical synthesis |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions, forming coordination complexes.

| Metal Salt | Complex Type | Observed Geometry |

|---|---|---|

| CuCl<sub>2</sub> | Monodentate N-coordinate | Square planar |

| Zn(OAc)<sub>2</sub> | Bridging ligand | Tetrahedral |

-

Applications : These complexes are studied for catalytic and antimicrobial properties.

Cross-Coupling Reactions

The imidazole ring enables participation in Suzuki-Miyaura and other coupling reactions.

Cycloaddition Reactions

The imidazole ring participates in [2+3] cycloadditions with nitrile oxides.

| Dipolarophile | Conditions | Product |

|---|---|---|

| Nitrile oxides | RT, toluene | Imidazolo-isoxazoline hybrids |

Aplicaciones Científicas De Investigación

Chemical Research Applications

Synthetic Building Block

- Tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of heterocyclic compounds.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, where its imidazole ring can coordinate with metal ions, influencing the reactivity and properties of metal complexes.

Reactivity and Transformations

- The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : The imidazole ring can be oxidized to yield N-oxides.

- Reduction : The azetidine ring can be reduced to form derivatives with different substituents.

- Substitution : The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Research Applications

Antimicrobial Activity

- Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

- Preliminary studies suggest potential anticancer activity, where the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate its exact mechanisms of action .

Medicinal Chemistry Applications

Drug Development

- The compound is being investigated for its role as a scaffold in drug design. Its unique structure allows for modifications that could enhance biological activity or selectivity towards specific targets.

Therapeutic Agents

- This compound may serve as a precursor for developing novel therapeutic agents targeting diseases such as cancer and infections .

Industrial Applications

Material Science

- In industry, the compound is explored for developing new materials with tailored properties. Its unique chemical structure allows for the creation of polymers and catalysts that could have applications in various manufacturing processes.

Catalysis

- The compound's ability to coordinate with metals makes it a candidate for catalysis in organic reactions, potentially improving reaction rates and selectivity.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemical Research | Building block for organic synthesis | Facilitates complex molecule formation |

| Coordination Chemistry | Ligand for metal complexes | Enhances reactivity of metal ions |

| Biological Research | Antimicrobial and anticancer studies | Potential new treatments |

| Medicinal Chemistry | Scaffold for drug design | Targeted therapies |

| Industrial Applications | Material science and catalysis | Improved manufacturing processes |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, suggesting its potential use in developing new antibiotics.

-

Drug Development Research

- Researchers have explored the modification of this compound to enhance its efficacy against cancer cells. Initial results indicate promising activity, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-(2-amino-1H-benzo[d]imidazol-1-yl)azetidine-1-carboxylate

- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, combining an azetidine ring with an imidazole group and a tert-butyl ester. This unique structure imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Actividad Biológica

Tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate (CAS: 1234710-02-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 223.28 g/mol. The structure features an azetidine ring substituted with an imidazole group, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| CAS Number | 1234710-02-1 |

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.28 g/mol |

| Purity | 95% |

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives are known to inhibit bacterial growth and have been studied for their effectiveness against various pathogens.

Anticancer Potential

Research has suggested that the imidazole moiety can play a crucial role in anticancer activity. Compounds containing this structure have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: In Vitro Analysis

In a study evaluating the cytotoxic effects of imidazole derivatives on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Table 2: Cytotoxicity Results

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in signal transduction pathways, leading to altered gene expression and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key proteins involved in cancer progression. These studies suggest that the compound can effectively bind to targets such as protein kinases and transcription factors, which may contribute to its anticancer properties.

Propiedades

IUPAC Name |

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGRRBPAEGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729340 | |

| Record name | tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234710-02-1 | |

| Record name | 1,1-Dimethylethyl 3-(1H-imidazol-2-yl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234710-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.